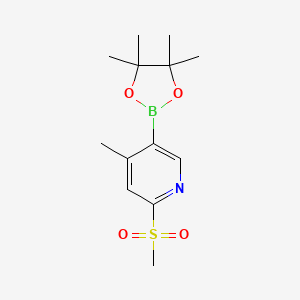

4-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1353745-98-8

Cat. No.: VC2756714

Molecular Formula: C13H20BNO4S

Molecular Weight: 297.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353745-98-8 |

|---|---|

| Molecular Formula | C13H20BNO4S |

| Molecular Weight | 297.2 g/mol |

| IUPAC Name | 4-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H20BNO4S/c1-9-7-11(20(6,16)17)15-8-10(9)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 |

| Standard InChI Key | QXDNXGYMWSXDRI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)S(=O)(=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)S(=O)(=O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted at three positions:

-

Position 2: A methylsulfonyl (-SO₂CH₃) group, which confers electron-withdrawing properties and enhances stability toward nucleophilic attack.

-

Position 4: A methyl (-CH₃) group, introducing steric effects that influence regioselectivity in subsequent reactions.

-

Position 5: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a pinacol-protected boronic acid derivative critical for Suzuki-Miyaura cross-coupling reactions .

The IUPAC name, 4-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, systematically describes this arrangement. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the pyridine ring and the tetrahedral coordination of the boron atom within the dioxaborolane moiety.

Physicochemical Properties

Key properties include:

The methylsulfonyl group contributes to moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while the boron ester enhances stability against hydrolysis compared to unprotected boronic acids.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of a pyridine precursor:

-

Boronation: A halogenated pyridine derivative undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, introducing the boronate ester at position 5 .

-

Sulfonylation: The methylsulfonyl group is introduced via oxidation of a methylthio (-SMe) intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

For example, 4-methyl-2-(methylsulfanyl)-5-bromopyridine is first converted to the boronate ester via Miyaura borylation, followed by oxidation of the thioether to the sulfone. Yield optimization studies indicate that catalyst choice (e.g., Pd(dppf)Cl₂) and anhydrous conditions are critical for achieving >80% conversion .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine H6), 7.95 (s, 1H, pyridine H3), 3.10 (s, 3H, SO₂CH₃), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, pinacol CH₃).

-

¹³C NMR: δ 155.2 (C5-B), 148.7 (C2-SO₂), 135.4 (C4-CH₃), 128.9 (pyridine carbons), 83.5 (pinacol O-C-O), 24.9 (pinacol CH₃).

High-Resolution Mass Spectrometry (HRMS)

-

Observed [M+H]⁺: 298.1245 (calculated 298.1251 for C₁₃H₂₁BNO₄S).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester enables carbon-carbon bond formation with aryl halides under palladium catalysis. For instance, coupling with 6-bromo-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine yields biaryl derivatives with applications in kinase inhibitor development . Representative conditions and outcomes:

| Substrate | Catalyst | Yield (%) | Product Application | Source |

|---|---|---|---|---|

| 6-Bromothienopyrimidine | Pd(PPh₃)₄ | 62–78 | Anticancer agents | |

| 3-Methoxypyridinyl bromide | PdCl₂(dppf) | 34–45 | Materials science |

Medicinal Chemistry

The methylsulfonyl group enhances binding affinity to target proteins by participating in hydrogen bonding and hydrophobic interactions. Derivatives of this compound have shown preliminary activity against:

Future Research Directions

-

Catalyst Development: Exploring nickel or copper catalysts for cross-coupling under milder conditions .

-

Prodrug Applications: Leveraging the boronate ester for targeted drug delivery via esterase-triggered release.

-

Materials Science: Incorporating the compound into conjugated polymers for organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume